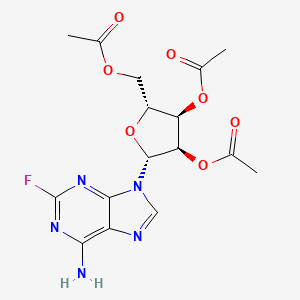

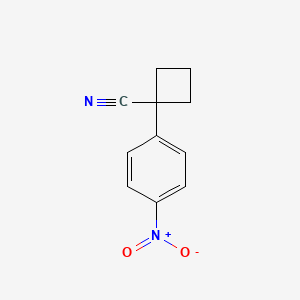

1-(4-Nitrophenyl)cyclobutanecarbonitrile

概要

説明

The compound 1-(4-Nitrophenyl)cyclobutanecarbonitrile is a chemical species that is closely related to other nitrophenyl compounds, which are characterized by the presence of a nitro group attached to a phenyl ring. Although the specific compound is not directly studied in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Synthesis Analysis

The synthesis of related compounds, such as (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, involves a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile . This process is described as green, fast, and straightforward, suggesting that similar methods could potentially be applied to synthesize 1-(4-Nitrophenyl)cyclobutanecarbonitrile with modifications to the starting materials to include a cyclobutanecarbonitrile moiety.

Molecular Structure Analysis

The molecular structure of related nitrophenyl compounds has been confirmed using various spectroscopic techniques, including IR, NMR, HRMS, and UV-vis spectroscopy, as well as X-ray single-crystal determination . Computational methods such as Hartree-Fock (HF) and density functional theory (DFT) have been employed to calculate molecular geometry, vibrational frequencies, and NMR chemical shift values, which are then compared with experimental data . These approaches could be used to analyze the molecular structure of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Chemical Reactions Analysis

The reactivity of nitrophenyl compounds can be complex, as demonstrated by 4-Phenyl-3-furoxancarbonitrile, which releases nitric oxide under the action of thiol cofactors and leads to the formation of different products . The mechanisms of these reactions are discussed, providing a basis for understanding how 1-(4-Nitrophenyl)cyclobutanecarbonitrile might behave under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds are influenced by their molecular structure. For instance, the conversion of (4-nitrophenyl)acetonitrile to its carbanion results in significant spectral and structural changes, including frequency decreases and intensity increases of the cyano and nitro stretching bands . The carbanionic charge is delocalized over several groups, affecting the compound's reactivity . These findings suggest that the physical and chemical properties of 1-(4-Nitrophenyl)cyclobutanecarbonitrile would also be significantly impacted by its nitro and cyano groups, as well as the cyclobutane ring.

科学的研究の応用

Structural and Spectral Analysis

- (4-Nitrophenyl)acetonitrile and its carbanion have been analyzed for structural changes, revealing significant frequency decreases in cyano and nitro stretching bands. This molecule→carbanion conversion leads to quinoidization of the phenylene ring and a change in the configuration of the methylenic carbon atom (Binev et al., 2000).

Kinetic Studies

- Kinetic studies on proton abstraction reactions involving phenylcyanomethanes derivatives have been conducted, providing insights into reaction mechanisms and the influence of substituents (Minksztym & Jarczewski, 2004).

Surface Modification

- 4-Nitrophenyl groups have been successfully grafted onto various surfaces without electrochemical induction, enhancing the understanding of surface chemistry and grafting processes (Adenier et al., 2005).

Intermediate Synthesis

- The synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile, an important intermediate for NVP-BEZ-235 derivative, has been optimized, contributing to pharmaceutical and synthetic chemistry (Hou et al., 2016).

Raman Spectroscopy Applications

- Surface Raman spectroscopy has been used to study monolayers of nitrophenyl groups bonded to glassy carbon, providing insights into surface chemistry and molecular interactions (Liu & McCreery, 1995).

Chemical Reactivity Studies

- The preparation and reactivity of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, has been studied, enhancing the understanding of nitroaromatic compounds (Wilshire, 1967).

Nitric Oxide Donor Evaluation

- 4-Phenyl-3-furoxancarbonitrile as a nitric oxide donor has been investigated, contributing to medicinal chemistry and drug development (Medana et al., 1994).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(4-nitrophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-11(6-1-7-11)9-2-4-10(5-3-9)13(14)15/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOHTGSVQASAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)cyclobutanecarbonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

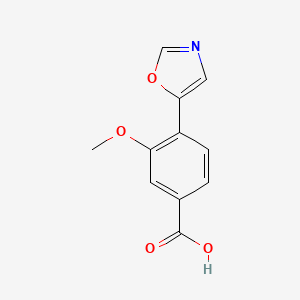

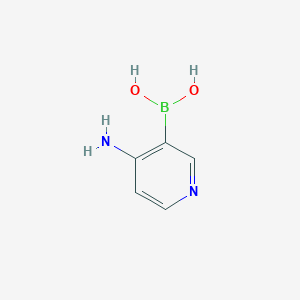

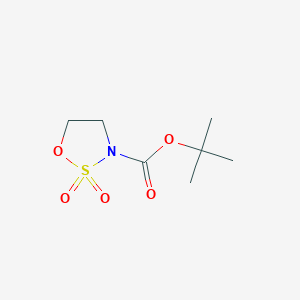

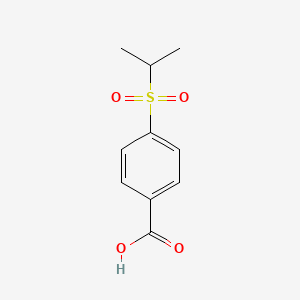

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)

![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)